![molecular formula C21H25N3O2S B238471 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)
4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, the compound induces apoptosis and disrupts the cell cycle, leading to the death of cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide has a low toxicity profile and does not cause significant damage to healthy cells. Additionally, the compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may cause significant damage to healthy cells. However, one limitation is that the compound may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.
Orientations Futures
There are several future directions for research on 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide. One area of research could focus on developing more effective synthesis methods to produce the compound in larger quantities. Additionally, further studies could investigate the compound's efficacy in different types of cancer and its potential applications in the treatment of other diseases, such as inflammatory diseases. Finally, research could focus on developing new compounds based on the structure of 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide with improved efficacy and lower toxicity profiles.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide involves the reaction of 3-aminobenzoic acid with tert-butyl isocyanide and propanoic anhydride in the presence of a catalyst. The resulting compound is then treated with thioamide to produce the final product.
Applications De Recherche Scientifique
4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide has been studied for its potential applications in cancer treatment. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. Additionally, the compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propriétés
Nom du produit |
4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide |
|---|---|
Formule moléculaire |
C21H25N3O2S |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
4-tert-butyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H25N3O2S/c1-5-18(25)22-16-7-6-8-17(13-16)23-20(27)24-19(26)14-9-11-15(12-10-14)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,25)(H2,23,24,26,27) |
Clé InChI |
XDSDTRMXZDMFEO-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canonique |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)
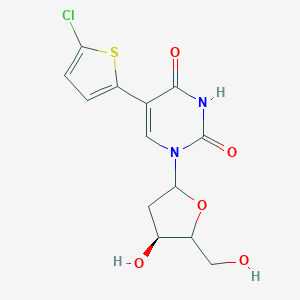
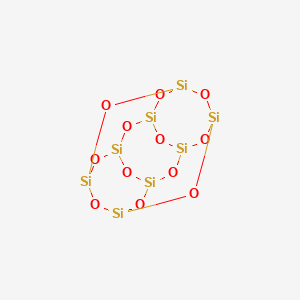
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)
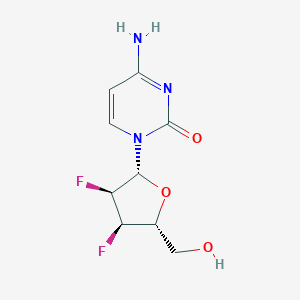
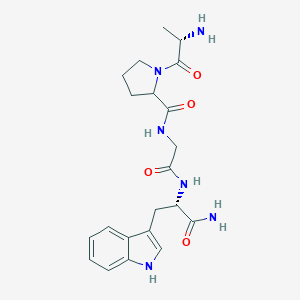
![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)
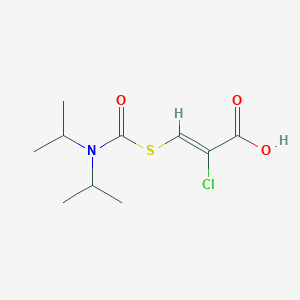
![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)